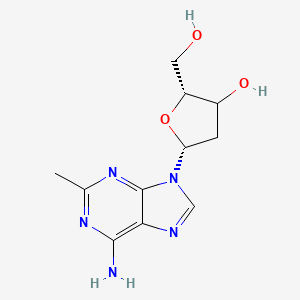
(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog, which is a type of molecule that mimics the structure of naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine base and a sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with the sugar moiety under acidic or basic conditions to form the nucleoside.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Glycosylation: Using optimized reaction conditions to maximize yield and purity.
Automated Purification: Employing automated systems for purification to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound “(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as acidic or basic environments, with reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying nucleoside chemistry.
Biology
In biological research, it is used to study the mechanisms of nucleoside transport and metabolism.
Medicine
Industry
In the pharmaceutical industry, it is used in the development of new drugs and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to the termination of nucleic acid synthesis, which is particularly useful in antiviral and anticancer therapies. The molecular targets include viral polymerases and cellular DNA polymerases, and the pathways involved include nucleic acid synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapies.
Vidarabine: An antiviral drug with a similar purine base.
Uniqueness
The compound “(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other nucleoside analogs.
Properties
Molecular Formula |
C11H15N5O3 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(2R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-14-10(12)9-11(15-5)16(4-13-9)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,14,15)/t6?,7-,8-/m1/s1 |
InChI Key |
KSUGGAKGOCLWPT-SPDVFEMOSA-N |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC([C@H](O3)CO)O)N |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


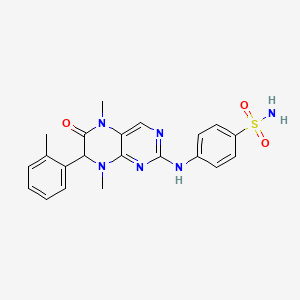
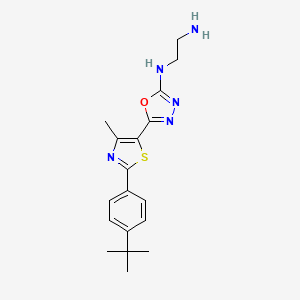

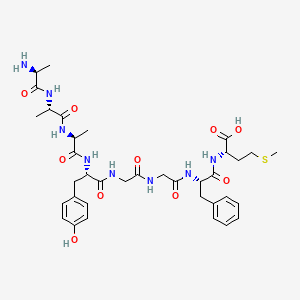




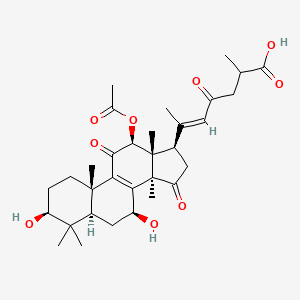


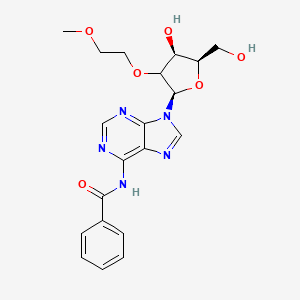
![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
